8-Bromo-2,3-dimethyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine
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Overview
Description
8-Bromo-2,3-dimethyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a bromine atom at the 8th position, two methyl groups at the 2nd and 3rd positions, and a trifluoromethyl group at the 6th position. The imidazo[1,2-a]pyridine scaffold is known for its wide range of applications in medicinal chemistry and material science due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-2,3-dimethyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-dimethylpyridine with bromine and trifluoromethylating agents in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or acetonitrile .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-2,3-dimethyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Coupling Reactions: The trifluoromethyl group can participate in coupling reactions with various aryl or alkyl groups.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), and palladium catalysts are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Major Products Formed: The major products formed from these reactions include substituted imidazo[1,2-a]pyridines, N-oxides, and reduced derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
8-Bromo-2,3-dimethyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It serves as a lead compound for the development of new pharmaceuticals targeting various diseases.
Mechanism of Action
The mechanism of action of 8-Bromo-2,3-dimethyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its antimicrobial or anticancer effects .
Comparison with Similar Compounds
- 8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine
- 8-Bromo-3-iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine
- 2,3-Dimethyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine
Comparison: Compared to similar compounds, 8-Bromo-2,3-dimethyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine is unique due to the presence of both bromine and trifluoromethyl groups, which enhance its reactivity and potential biological activities. The combination of these substituents allows for diverse chemical modifications and applications in various fields .
Properties
Molecular Formula |
C10H8BrF3N2 |
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Molecular Weight |
293.08 g/mol |
IUPAC Name |
8-bromo-2,3-dimethyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C10H8BrF3N2/c1-5-6(2)16-4-7(10(12,13)14)3-8(11)9(16)15-5/h3-4H,1-2H3 |
InChI Key |
CJJYYEGZJOFGNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=C(C=C(C2=N1)Br)C(F)(F)F)C |
Origin of Product |
United States |
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